molecular formula C7H12N2O B1265968 3-Amino-5-tert-butylisoxazole CAS No. 55809-36-4

3-Amino-5-tert-butylisoxazole

Cat. No. B1265968
CAS RN: 55809-36-4
M. Wt: 140.18 g/mol
InChI Key: GGXGVZJHUKEJHO-UHFFFAOYSA-N
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Patent
US04259501

Procedure details

In a 100 ml. round bottom flask there was placed 2 g. of pivalyl acetonitrile, 0.64 g. of sodium hydroxide, 35 ml. of water, and 25 ml. of ethanol. This mixture was heated to reflux and the pH was determined to be about 8.9. Then an aqueous solution of 1.0 g. of hydroxylamine hydrochloride was slowly added. At the end of the addition the pH was about 6.3. The pH of the reaction mixture was adjusted to about 6.5. After 1 hour, the pH was about 6.3 and was again adjusted to about 6.5. After 2 hours the pH was observed to be about 7.0 and was again adjusted to pH about 6.5. At 3 hours and again at 4 hours, the pH was determined to be about 6.5. The reaction mixture was allowed to reflux overnight and the following morning the pH was determined to be about 6.1. The ethanol was removed using a rotovapor and a yellow solid precipitated. This solid was filtered off and dried. It weighed 1.1 g. and it was determined by vpc to contain 94.2% of 3-amino-5-(t-butyl)isoxazole and 3.7% of 5-amino-3-(t-butyl)isoxazole. The product had a melting point of about 103°-105° C. Yield: 73.6% of desired isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:7][C:8]#[N:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+].O.Cl.[NH2:14]O>C(O)C>[NH2:9][C:8]1[CH:7]=[C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])[O:6][N:14]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round bottom flask there was placed
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
At the end of the addition the pH was about 6.3
WAIT
Type
WAIT
Details
After 2 hours the pH was observed
Duration
2 h
WAIT
Type
WAIT
Details
At 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
again at 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed
CUSTOM
Type
CUSTOM
Details
a yellow solid precipitated
FILTRATION
Type
FILTRATION
Details
This solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NOC(=C1)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.